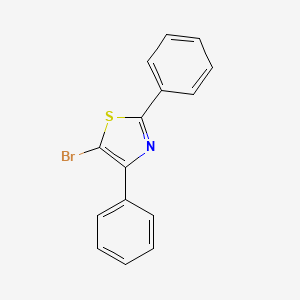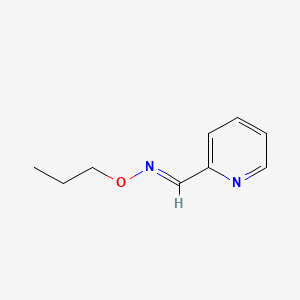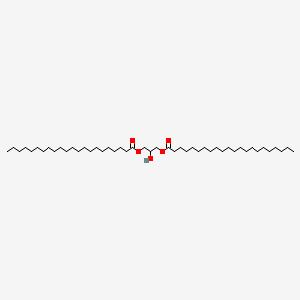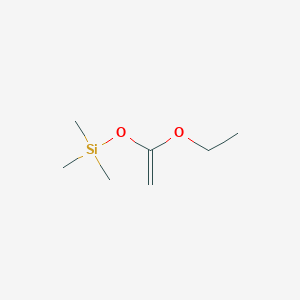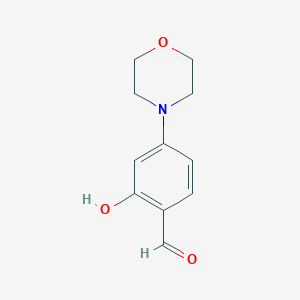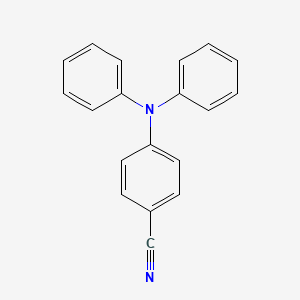
4-(Diphenylamino)benzonitrile
概要
説明
4-(Diphenylamino)benzonitrile is a chemical compound with the molecular formula C19H14N2 and a molecular weight of 270.33 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Diphenylamino)benzonitrile involves two stages . In the first stage, diphenylamine reacts with [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride and isopropylmagnesium chloride lithium chloride in 2-methyltetrahydrofuran and toluene at 20°C for approximately 0.166667 hours under an inert atmosphere . In the second stage, 4-Cyanochlorobenzene is added to the mixture in 2-methyltetrahydrofuran and toluene at 100°C for 8 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-(Diphenylamino)benzonitrile consists of a benzonitrile group attached to a diphenylamino group . The structure can be represented by the linear formula C19H14N2 .Chemical Reactions Analysis
The chemical reactions involving 4-(Diphenylamino)benzonitrile are complex and involve multiple stages . The reaction conditions include the use of various catalysts and solvents, and the reactions occur under specific temperature and atmospheric conditions .Physical And Chemical Properties Analysis
4-(Diphenylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 270.33 .科学的研究の応用
-
Spectroscopic Characterization and Molecular Structure Analysis
- Field : Chemistry
- Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 4-(Diphenylamino)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Methods : The complete assignments of 4-(3-aminophenyl)benzonitrile were performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results : The molecular electrostatic potential (MEP) map showed various active regions of the charge distribution on the chemical structure . Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant were also determined .
-
Photoinduced Oxidation Study
- Field : Environmental Chemistry
- Application Summary : A study was conducted to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile, a compound similar to 4-(Diphenylamino)benzonitrile .
- Methods : Laser flash photolysis investigations were used to characterize the photoinduced oxidation .
- Results : The results of this study were not provided in the source .
- Photocatalytic Transformations
- Field : Organic Chemistry
- Application Summary : 4-(Diphenylamino)benzonitrile, also known as 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN), is a typical donor–acceptor fluorophore. It has been used in photocatalytic transformations due to its excellent redox window, good chemical stability, and broad applicability .
- Methods : The design, synthesis, and application of 4DPAIPN as a photoredox catalyst have been highlighted in the literature .
- Results : The use of 4DPAIPN as a photoredox catalyst has contributed to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .
-
Organic Light Emitting Diodes (OLEDs)
- Field : Material Science
- Application Summary : 4-(Diphenylamino)benzonitrile is often used in the manufacture of organic light emitting diodes (OLEDs). Its excellent redox window, good chemical stability and broad applicability make it a suitable component for these devices .
- Methods : The compound is incorporated into the light-emitting layer of the OLED, where it contributes to the emission of light when an electric current is applied .
- Results : The use of 4-(Diphenylamino)benzonitrile in OLEDs has been shown to improve the efficiency and lifespan of these devices .
-
Photodynamic Therapy
- Field : Medical Science
- Application Summary : While not directly mentioned, compounds similar to 4-(Diphenylamino)benzonitrile have been used in photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy cancer cells .
- Methods : The light-sensitive compound is introduced into the body and absorbed by cancer cells. When exposed to a specific wavelength of light, the compound becomes activated and destroys the cancer cells .
- Results : Photodynamic therapy has been shown to be effective in treating certain types of cancer and other medical conditions .
Safety And Hazards
The safety information for 4-(Diphenylamino)benzonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash hands and other exposed areas thoroughly after handling .
特性
IUPAC Name |
4-(N-phenylanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDVKDTOHKZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431996 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylamino)benzonitrile | |
CAS RN |
20441-00-3 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

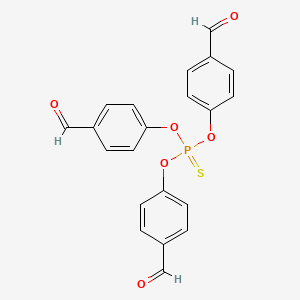
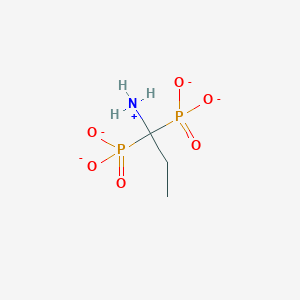
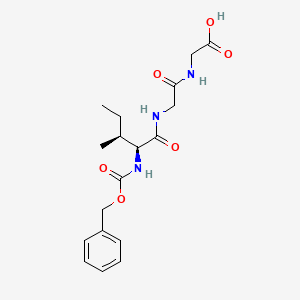
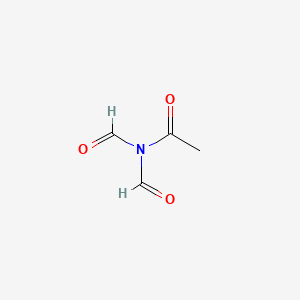
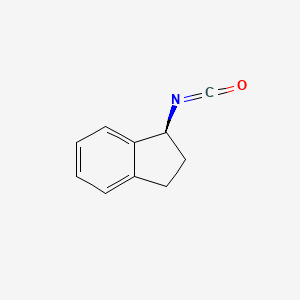
![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)
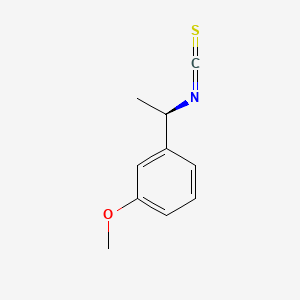
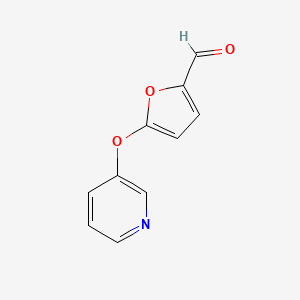
![[5-(Pyrid-3-yloxy)-2-furyl]methanol](/img/structure/B1609629.png)
